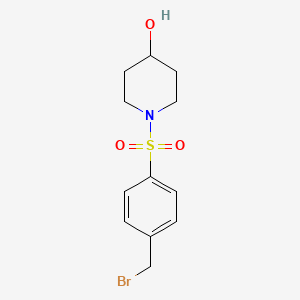

1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol

Beschreibung

1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8) is a brominated sulfonamide-piperidine derivative with the molecular formula C₁₁H₁₄BrNO₃S and a molecular weight of 320.20 g/mol . Its structure comprises a piperidin-4-ol core linked to a 4-(bromomethyl)phenyl sulfonyl group. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of apoptosis-inducing agents and enzyme inhibitors .

Eigenschaften

IUPAC Name |

1-[4-(bromomethyl)phenyl]sulfonylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHDACXGSQMFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401221619 | |

| Record name | 4-Piperidinol, 1-[[4-(bromomethyl)phenyl]sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-62-4 | |

| Record name | 4-Piperidinol, 1-[[4-(bromomethyl)phenyl]sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-[[4-(bromomethyl)phenyl]sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and 4-(bromomethyl)benzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group on the phenyl ring is highly susceptible to nucleophilic substitution (SN2), enabling diverse functionalization:

Example : Reaction with piperidine under basic conditions generates bis-piperidine derivatives, a common strategy in sulfonamide-based drug design .

Oxidation of the Piperidin-4-ol Moiety

The secondary alcohol on the piperidine ring can undergo oxidation to a ketone, enhancing electrophilicity for subsequent reactions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MnO₂ | CH₂Cl₂, RT, 12–24h | 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-one | 80–90% | |

| KMnO₄ (aq. acidic) | H₂SO₄, 0–5°C, 2h | Same as above | 75–85% |

The resulting ketone can participate in Wittig reactions or reductive amination .

Esterification and Etherification

The hydroxyl group undergoes typical alcohol reactions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | AcCl, pyridine, RT | Acetylated derivative | 70–85% | , |

| Mitsunobu etherification | DIAD, PPh₃, THF, 0°C to RT | Alkyl/aryl ether analogs | 60–78% |

Note : The sulfonyl group stabilizes intermediates, improving reaction efficiency .

Sulfonyl Group Reactivity

The phenylsulfonyl moiety is generally inert under mild conditions but participates in:

-

Nucleophilic Aromatic Substitution (with strong bases/nucleophiles at high temperatures) .

-

Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this is less common for aryl sulfonates .

Cross-Coupling Reactions

The bromomethyl group enables Pd-catalyzed couplings:

| Reaction | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl derivatives | 50–70% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated analogs | 65–80% |

Acid-Base Behavior

The piperidin-4-ol’s hydroxyl (pKa ~14) and sulfonamide (pKa ~9–11) groups enable pH-dependent solubility and salt formation .

Wissenschaftliche Forschungsanwendungen

1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It may be used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of signaling pathways. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications on the Piperidine Core

Substituents on the Piperidine Nitrogen

- This derivative was used to synthesize apoptotic CHOP pathway activators .

Functionalization of the Piperidine Hydroxyl Group

Variations in the Aromatic Sulfonyl Group

Halogen Substituents

- 1-((4-Chlorophenyl)sulfonyl)piperidin-4-ol (CAS: 478041-65-5): Chlorine replaces bromine, reducing reactivity but maintaining similar electronic effects. This analog exhibits antiproliferative activity in cancer cell lines .

Extended Aromatic Systems

Replacement of the Sulfonyl Group

Key Physical Data

Biologische Aktivität

1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol is an organic compound characterized by a piperidine ring substituted with a bromomethylphenylsulfonyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

Key Functional Groups

- Piperidine Ring : This cyclic amine is known for its diverse biological activities.

- Sulfonyl Group : Enhances solubility and stability, facilitating interactions with biological targets.

- Bromomethyl Group : Capable of participating in nucleophilic substitution reactions, which may lead to diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating signaling pathways. The sulfonyl group contributes to the compound's solubility, enhancing its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives possess strong antibacterial activity against various strains, including Salmonella typhi and Staphylococcus aureus .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting the growth of breast cancer cells by inducing apoptosis and blocking autophagic flux .

Case Studies and Experimental Data

Several studies have investigated the biological activity of piperidine-based compounds, revealing their pharmacological potential:

Pharmacological Applications

The pharmacological behavior of this compound is linked to several therapeutic areas:

- Antibacterial Action : Effective against multiple bacterial strains.

- Cancer Chemotherapy : Potential use as a chemotherapeutic agent due to its cytotoxic properties.

- Enzyme Inhibition : Acts as an inhibitor for key enzymes involved in various metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer .

Q & A

Q. What are the standard synthetic routes for 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution. A typical protocol involves reacting piperidin-4-ol derivatives with 4-(bromomethyl)benzenesulfonyl chloride under weakly basic conditions (e.g., 10% aqueous sodium carbonate) to maintain pH ~9. The reaction is conducted in methanol at room temperature with vigorous stirring for 1–2 hours. Precipitation of the product is monitored, followed by filtration, washing with cold water, and recrystallization from methanol . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for slower reactions), or using phase-transfer catalysts to enhance yield.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR in DMSO- or CDCl verify sulfonyl group integration (δ ~7.8 ppm for aromatic protons) and piperidine ring conformation (δ ~3.5–4.0 ppm for hydroxyl-proximal protons) .

- IR Spectroscopy: Peaks at ~1150–1300 cm (S=O stretching) and ~3400 cm (O-H stretching) confirm functional groups .

- Melting Point: Consistency with literature values (e.g., 71.5–73.5°C for analogous sulfonylpiperidines) validates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound, particularly in distinguishing regioisomers?

Methodological Answer: Contradictions arise due to overlapping signals in NMR or ambiguous mass spectrometry fragments. Strategies include:

- X-ray Crystallography: Resolve structural ambiguity by determining the crystal lattice, as demonstrated in studies of CRBP1-bound piperidine sulfonamides .

- 2D NMR (COSY, HSQC): Map proton-proton correlations to differentiate substituent positions on the piperidine ring .

- Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra for regioisomers .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

Methodological Answer:

- Buffer Selection: Use sodium acetate/1-octanesulfonate buffers (pH 4.6) to stabilize sulfonamide groups, as validated in chromatographic assays .

- Lyophilization: Store the compound as a lyophilized powder to prevent hydrolysis of the bromomethyl group.

- Kinetic Studies: Monitor degradation rates via HPLC under physiological pH (7.4) and acidic conditions (e.g., simulated gastric fluid) .

Q. How does this compound compare to analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride in reactivity and bioactivity?

Methodological Answer:

- Reactivity: The bromomethyl group enhances electrophilicity, enabling alkylation reactions (e.g., with amines or thiols), unlike methoxy derivatives, which are electron-donating .

- Bioactivity: Brominated analogs show higher binding affinity to enzymes like tyrosinase due to increased hydrophobicity, while methoxy derivatives may exhibit better solubility for in vitro assays .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Methodological Answer:

- Analog Synthesis: Replace the bromomethyl group with chloro, iodo, or methyl groups to assess electronic effects on target binding .

- Biological Screening: Test against panels like kinase or GPCR assays, using CRBP1 inhibition (as in structural studies ) as a model system.

- Molecular Docking: Compare docking scores (e.g., AutoDock Vina) with X-ray structures to predict substituent effects on binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.